1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-7-11(2)21-16(18-10)19-17(20-21)25-9-13(22)12-5-6-14(23-3)15(8-12)24-4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBZIUFWIUWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5,7-dimethyl-1,2,4-triazole and a suitable pyrimidine derivative.
Attachment of the Thioether Linker: The next step involves the introduction of a thioether linker to the triazolopyrimidine core. This can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent.
Coupling with the Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is coupled to the thioether-linked triazolopyrimidine intermediate through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, stringent reaction control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thioether linkage, where nucleophiles such as amines or alkoxides can replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Activity :
- The 3,4-dimethoxyphenyl group in the target compound enhances herbicidal activity compared to simple phenyl analogs (e.g., ), likely due to improved electronic interactions with ALS .
- Trifluoromethyl groups () increase metabolic stability but may reduce solubility, limiting bioavailability .
Role of the Thioether Linkage :
- Compounds with thioether (-S-) or sulfonamide (-SO₂NH₂) linkages exhibit stronger fungicidal and herbicidal activities than those with ether (-O-) or alkyl chains. This is attributed to improved hydrogen bonding and enzyme inhibition .
Crystallographic Insights :
- Substituent positions on aromatic rings (e.g., ortho vs. para) significantly affect molecular conformation and bioactivity. For example, ortho-substituted sulfonamides in show higher ALS inhibition than para-substituted analogs .
Synthetic Feasibility: The target compound is synthesized via condensation of 2-thioacetohydrazide intermediates with 3,4-dimethoxybenzaldehyde under acidic conditions . This method yields high-purity products compared to analogs requiring hydrazonoyl chlorides () or complex cyclization steps .
Biological Activity
1-(3,4-Dimethoxyphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group and a triazolopyrimidine moiety linked by a thioether bridge. The molecular formula is , and it has a molecular weight of approximately 364.45 g/mol.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Triazole Derivatives : Studies have shown that 1,2,4-triazole derivatives can inhibit cell proliferation in various cancer cell lines. A related compound demonstrated an IC50 value of 6.2 µM against colon carcinoma HCT-116 cells and 43.4 µM against human breast cancer T47D cells .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of specific signaling pathways involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by studies on related triazole derivatives:
- COX Inhibition : Some pyrimidine derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes. For example, certain compounds demonstrated IC50 values as low as 0.04 µM against COX-2 . This suggests that the target compound may also possess similar anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial properties of compounds containing thiazole and triazole rings have been documented:
- Bacterial Inhibition : Compounds with similar structures have been reported to exhibit antibacterial activity against various pathogenic bacteria . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of triazole derivatives, the compound exhibited cytotoxic effects on MCF-7 breast cancer cells. The results indicated that modifications to the triazole ring could enhance potency against specific cancer types.
Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of pyrimidine derivatives found that certain modifications to the structure led to improved inhibition of COX enzymes in vitro. This suggests a promising avenue for developing anti-inflammatory agents based on the target compound's structure.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
